molecular formula C18H13N3O2S B2605636 (2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile CAS No. 477710-87-5

(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile

Cat. No.: B2605636
CAS No.: 477710-87-5
M. Wt: 335.38
InChI Key: INPBEHSPAQVCGH-BOPFTXTBSA-N
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Description

(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile is an organic compound that features a benzenesulfonyl group, a phenyl-substituted pyrazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzenesulfonyl group and the nitrile group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The benzenesulfonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or inflammatory disorders.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors. The benzenesulfonyl group and pyrazole ring can form specific interactions with these targets, leading to modulation of their activity. The nitrile group may also play a role in binding to active sites or influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile can be compared to other compounds with similar structures, such as:
    • (2Z)-2-(benzenesulfonyl)-3-(1H-pyrazol-4-yl)prop-2-enenitrile
    • (2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-5-yl)prop-2-enenitrile

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups. The combination of the benzenesulfonyl group, phenyl-substituted pyrazole ring, and nitrile group provides distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c19-12-17(24(22,23)16-9-5-2-6-10-16)11-15-13-20-21-18(15)14-7-3-1-4-8-14/h1-11,13H,(H,20,21)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPBEHSPAQVCGH-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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